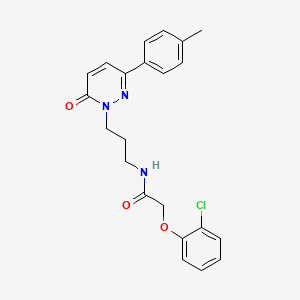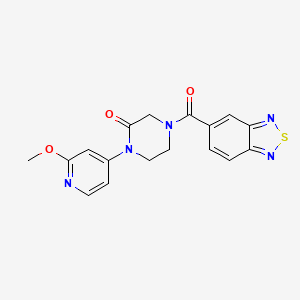![molecular formula C23H21N5O3 B2357016 6-(2-Ethoxyphenyl)-2,4-Dimethyl-7-phenylpurino[7,8-a]imidazol-1,3-dion CAS No. 923377-79-1](/img/structure/B2357016.png)
6-(2-Ethoxyphenyl)-2,4-Dimethyl-7-phenylpurino[7,8-a]imidazol-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Imidazole und ihre Derivate spielen eine entscheidende Rolle bei der Synthese biologisch aktiver Moleküle. Forscher haben ihr Potenzial als Antikrebs-, Anti-Aging-, Antikoagulans-, entzündungshemmende, antimikrobielle, antituberkulose, antidiabetische, antimalaria- und antivirale Medikamente untersucht. Darüber hinaus wirken sie als Enzyminhibitoren und selektive Pflanzenwachstumsregulatoren. Die Nachfrage nach umweltfreundlichen Methoden hat zur Verwendung von Imidazolderivaten als ionische Flüssigkeiten und N-heterocyclischen Carbenen (NHCs) geführt .
Synthetische Chemie und Industrie
Imidazole finden in verschiedenen synthetischen Prozessen Anwendung. Methoden zur Synthese substituierter Imidazole umfassen Kondensation, Ringcyclisierung, Oxidationsumwandlung, Festphasenanalyse, Flashvakuumpyrolyse, Mikroreaktoren und ionenflüssigkeitsgestützte Techniken. Tri- und tetrasubstituierte Imidazole werden üblicherweise durch Cyclokondensation von 1,2-Diketonen, Ammoniumacetat, Aldehyden und Anilinen unter Verwendung verschiedener Katalysatoren unter effizienten grünen oder lösemittelbasierten Bedingungen synthetisiert .
Funktionelle Materialien und Supramolekulare Chemie
Imidazole nehmen an supramolekularen Anordnungen und Wirt-Gast-Wechselwirkungen teil. Forscher entwerfen funktionelle Materialien auf Basis von Imidazol-haltigen Gerüsten, wie z. B. metallorganischen Gerüsten (MOFs) und kovalenten organischen Gerüsten (COFs). Diese Materialien finden Anwendung in der Gasspeicherung, Katalyse und Arzneimittelabgabe.
Zusammenfassend lässt sich sagen, dass die Verbindung „6-(2-Ethoxyphenyl)-2,4-Dimethyl-7-phenylpurino[7,8-a]imidazol-1,3-dion“ spannende Möglichkeiten in verschiedenen Bereichen bietet, was sie zu einem wertvollen Forschungsgebiet für Wissenschaftler und Praktiker macht . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, diese zu stellen!
Eigenschaften
IUPAC Name |
6-(2-ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-4-31-18-13-9-8-12-16(18)28-17(15-10-6-5-7-11-15)14-27-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h5-14H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQALMXVDGYBISN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2356933.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione](/img/new.no-structure.jpg)
![5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2356938.png)


![1-[(furan-2-yl)methyl]-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2356941.png)
![1-cyclopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2356944.png)
![1-[4-(Heptyloxy)phenyl]ethanone](/img/structure/B2356945.png)
![2-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate](/img/structure/B2356949.png)
![[1-(5-Chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B2356952.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2356956.png)
